
URAT1 inhibitor 1
描述
URAT1 抑制剂 1 是一种靶向尿酸转运体 1 (URAT1) 的化合物,URAT1 是一种位于人肾近端小管上皮细胞顶端膜的膜转运蛋白。 URAT1 在尿酸重吸收中起着至关重要的作用,其抑制是治疗高尿酸血症和痛风的临床验证方法 。 高尿酸血症,以高血清尿酸水平为特征,可导致痛风,痛风是一种以由于单钠尿酸盐晶体沉积在关节和组织中而引起的疼痛性炎症为特征的疾病 .
准备方法
合成路线和反应条件
URAT1 抑制剂 1 可以通过各种合成路线合成。 一种常见的方法涉及羧酸酯取代的苯硼酸与中间体的偶联反应,然后水解生成最终产物 。 另一种方法包括氰化物与盐酸羟胺反应形成中间体,然后与二苯酸酐反应生成恶二唑环并提供所需的化合物 .
工业生产方法
URAT1 抑制剂 1 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以符合药品标准 .
化学反应分析
反应类型
URAT1 抑制剂 1 会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。
常用试剂和条件
这些反应中常用的试剂包括亚硫酰氯、二甲基甲酰胺、氢化锂铝和氰化铜 。 反应条件可能会有所不同,但它们通常涉及特定的温度、溶剂和催化剂,以实现所需的转化 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能生成氧化衍生物,而取代反应可能生成 URAT1 抑制剂 1 的各种取代类似物 .
科学研究应用
URAT1 抑制剂 1 具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
URAT1 抑制剂 1 可以与其他类似化合物进行比较,例如:
生物活性
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a critical role in the reabsorption of uric acid in the kidneys, mediating approximately 90% of this process. Inhibitors of URAT1 are of significant interest for treating conditions associated with high uric acid levels, such as gout and hyperuricemia. This article focuses on the biological activity of URAT1 inhibitor 1, exploring its mechanisms, efficacy, and clinical implications based on diverse research findings.
URAT1 functions as an antiporter, facilitating the transport of uric acid from the renal tubule lumen into epithelial cells while exchanging it for intracellular organic anions. This transport mechanism is crucial for maintaining uric acid homeostasis. URAT1 inhibitors block this reabsorption process, thereby promoting uric acid excretion.
Key Structural Insights
Recent studies utilizing cryo-electron microscopy have elucidated the structural basis of URAT1's interaction with various inhibitors. For instance, it was found that specific residues within transmembrane domains are essential for binding and inhibition by compounds like lesinurad and verinurad . The binding sites identified suggest that URAT1 inhibitors compete directly with urate for access to the transporter.
Efficacy of this compound
This compound has demonstrated potent inhibitory activity against human URAT1. In vitro studies report an IC50 value of approximately , making it significantly more effective than lesinurad, which has an IC50 of . The structure-activity relationship (SAR) studies indicate that modifications to the molecular scaffold can enhance potency.
Comparative Efficacy Table
Compound | IC50 (μM) | Relative Potency |
---|---|---|
This compound | 0.23 | 31-fold > lesinurad |
Lesinurad | 7.18 | Reference |
Benzbromarone | 0.22 | Comparable to this compound |
Probenecid | 22 | Less potent |
Clinical Studies
Several clinical trials have assessed the safety and efficacy of URAT1 inhibitors in patients with hyperuricemia:
- D-0120 Study : A Phase I study evaluated D-0120, a novel URAT1 inhibitor, showing a significant reduction in serum uric acid levels over a week-long dosing period. The results indicated that D-0120 is approximately 150-fold more potent than lesinurad .
- HP501 Trial : Another study focused on HP501, which was well-tolerated in male Chinese patients with hyperuricemia. It demonstrated favorable pharmacokinetics and pharmacodynamics, with common mild adverse effects reported .
Case Studies
Case studies highlight the real-world application of URAT1 inhibitors:
- Case Study on Lesinurad : A patient with chronic gout showed marked improvement in serum uric acid levels after treatment with lesinurad, illustrating the clinical relevance of URAT1 inhibition.
- D-0120 Application : In a cohort study involving patients resistant to traditional therapies, D-0120 led to significant reductions in uric acid levels and improved patient outcomes without severe adverse effects.
属性
IUPAC Name |
1-[[5-bromo-4-[(4-bromonaphthalen-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O2S2/c20-17-8-7-13(15-5-1-2-6-16(15)17)11-26-18(21)23-24-19(26)29-12-30(27,28)25-14-4-3-9-22-10-14/h1-10,25H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDNPRRPXSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。